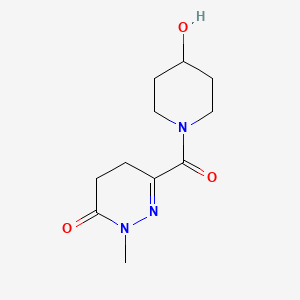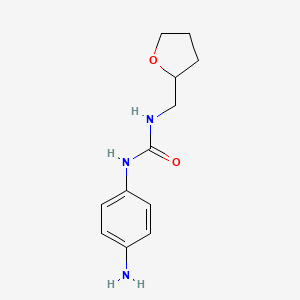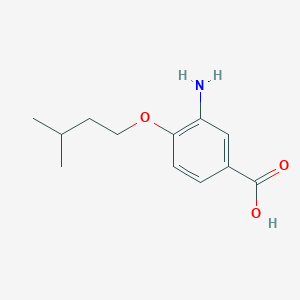
6-Amino-7-fluoro-1,2,3,4-tetrahidroquinolin-2-ona
Descripción general
Descripción
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound that contains a quinoline ring system . It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and chloroform . This compound belongs to the category of macrocyclic compounds, many of which have widespread applications in clinical settings, such as macrolactones, cyclic peptides, and nitrogen-containing macrocycles .
Synthesis Analysis
6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one can be synthesized through various synthetic routes, including the Pictet-Spengler reaction, Fischer indole synthesis, and reductive amination .
Molecular Structure Analysis
The molecular formula of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is C9H9FN2O . The InChI representation of the molecule is InChI=1S/C9H9FN2O/c10-6-4-8-5 (3-7 (6)11)1-2-9 (13)12-8/h3-4H,1-2,11H2, (H,12,13) . The canonical SMILES representation is C1CC (=O)NC2=CC (=C (C=C21)N)F .
Physical And Chemical Properties Analysis
The molecular weight of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is 180.18 g/mol . The predicted boiling point is 380.3±42.0 °C, and the predicted density is 1.331±0.06 g/cm3 . It exhibits weak acidity with a predicted pKa value of 13.60±0.20 .
Aplicaciones Científicas De Investigación
Investigación Antiviral
Este compuesto ha sido explorado por su potencial como agente antiviral. Los derivados del indol, que comparten un marco estructural similar, han mostrado actividad inhibitoria contra la influenza A y otros virus . La presencia del grupo fluoro puede mejorar la interacción con las proteínas virales, lo que podría conducir al desarrollo de nuevos fármacos antivirales.
Aplicaciones Antiinflamatorias
Los análogos estructurales de este compuesto han demostrado propiedades antiinflamatorias. La investigación sobre los derivados del indol ha revelado su capacidad para modular las vías inflamatorias, lo que podría ser aplicable a la 6-Amino-7-fluoro-1,2,3,4-tetrahidroquinolin-2-ona en el desarrollo de tratamientos para afecciones como la artritis o el asma .
Actividad Anticancerígena
Se ha descubierto que los compuestos con una estructura base similar al indol poseen actividades anticancerígenas. La estructura única de la this compound podría utilizarse para diseñar moléculas que se dirijan a líneas celulares cancerosas específicas o vías involucradas en el crecimiento tumoral .
Propiedades Antimicrobianas
La investigación sobre los derivados del indol también ha destacado su potencial antimicrobiano. Este compuesto podría investigarse por su eficacia contra una gama de patógenos bacterianos y fúngicos, contribuyendo a la lucha contra la resistencia a los antibióticos .
Efectos Neuroprotectores
La parte del indol es una característica común en las sustancias neuroactivas. Como tal, la this compound puede tener aplicaciones en la protección de las células neuronales contra daños o degeneración, lo cual es crucial para enfermedades como el Alzheimer o el Parkinson .
Inhibición Enzimática
Este compuesto podría servir como una estructura principal para el desarrollo de inhibidores enzimáticos. Su potencial para unirse a los sitios activos debido a su naturaleza aromática y la presencia de un grupo amino podría ser valioso en el diseño de inhibidores para enzimas relacionadas con diversas enfermedades .
Imagenología de Fluorescencia
Los compuestos fluorados a menudo se utilizan en la imagenología de fluorescencia debido a su estabilidad y reactividad. La this compound podría ser un candidato para crear sondas fluorescentes para aplicaciones de imagenología biológica .
Diseño y Síntesis de Fármacos
La estructura del compuesto lo convierte en un sintón versátil para el diseño de fármacos. Su incorporación a moléculas más grandes podría mejorar las propiedades farmacocinéticas como la solubilidad y la permeabilidad de la membrana, lo que conduciría a la creación de productos farmacéuticos más efectivos .
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes, disrupting their function.
Mode of Action
Result of Action
Similar compounds have been known to disrupt biological pathways in pests.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one . For instance, the compound’s degradation patterns can serve as a model for understanding how similar compounds behave in the environment.
Análisis Bioquímico
Biochemical Properties
The compound 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one contains an amino group, a fluorine atom, and a tetrahydroquinoline ring . The amino group is a reactive moiety, giving the compound good nucleophilicity . This property makes it a useful intermediate in many organic syntheses, where it can react with various electrophilic reagents to form organic molecules .
Cellular Effects
. It has been widely used in the treatment of various diseases, such as viral infections, neurological disorders, and cardiovascular diseases .
Molecular Mechanism
The molecular mechanism of action of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme function and aiding in the development of enzyme inhibitors .
Temporal Effects in Laboratory Settings
The temporal effects of 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one in laboratory settings are not well-documented. It is known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
6-amino-7-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-4-8-5(3-7(6)11)1-2-9(13)12-8/h3-4H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMNWHDIBDUYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155000-06-8 | |
| Record name | 6-amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)

![3-[(1,3-Thiazol-2-yl)amino]benzoic acid](/img/structure/B1517841.png)

![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)


![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)

